7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
7-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)11-5-4-6-12(9-11)22-15-14-10-21-26(16(14)24-25-23-15)13-7-2-1-3-8-13/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYMZUALTDSWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as trifluoromethyl benzene derivatives and phenyl hydrazine, followed by cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.
- Reduction: Reduction reactions can modify functional groups using lithium aluminum hydride.
- Substitution: Nucleophilic or electrophilic substitutions can occur at the phenyl or trifluoromethyl groups.
Biology
Research has indicated that 7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine exhibits promising biological activities. Studies have shown potential in:
- Antiviral Activity: Investigated for efficacy against various viral pathogens.
- Anticancer Properties: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects: Demonstrated potential in reducing inflammation through modulation of inflammatory pathways.
Case Study Example:
A study published in RSC Advances explored the synthesis of related compounds and their antimicrobial activities. Certain derivatives exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential therapeutic applications in infectious diseases .
Medicine
The medicinal applications of this compound are diverse due to its unique structural features:
- Therapeutic Potential: Explored as a candidate for developing new anticancer agents due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Drug Development: Its unique properties make it suitable for designing pharmaceuticals targeting various diseases.
Mechanism of Action:
The mechanism involves binding to specific receptors and modulating enzyme activity. The trifluoromethyl group enhances binding affinity to certain biological targets.
Industrial Applications
In industry, this compound is utilized in:
- Agrochemicals: Development of new pesticides or herbicides with enhanced efficacy.
- Materials Science: Used in synthesizing materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazolo[3,4-d][1,2,3]triazin-4-amine core can interact with various enzymes and proteins, modulating their activity. This compound may exert its effects through inhibition or activation of specific signaling pathways, leading to desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following analogues share the pyrazolo-triazine core but differ in substituents, leading to distinct properties:
| Compound Name | Substituent (R Group) | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|---|
| 7-Phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | Pyridin-2-ylmethyl | C₁₆H₁₃N₇ | 303.32 | Enhanced solubility due to pyridine |
| 7-Phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | Pyridin-3-ylmethyl | C₁₆H₁₃N₇ | 303.32 | Similar solubility to pyridin-2-yl analogue |
| N-(3-Fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | 3-Fluorophenyl | C₁₆H₁₁FN₆ | 306.30 | Electron-withdrawing fluorine atom |
| Target Compound | 3-(Trifluoromethyl)phenyl | C₁₇H₁₂F₃N₆ | ~357.31* | High lipophilicity from CF₃ group |
*Estimated based on structural similarity.
Key Observations:
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, which may alter binding interactions in enzymatic targets compared to electron-donating substituents like methyl or methoxy groups .
- Solubility : Pyridinylmethyl derivatives () likely exhibit better aqueous solubility due to the polar pyridine ring, whereas the CF₃ group may reduce solubility in polar solvents .
Functional Comparisons with Non-Core Analogues
Carboxhydrazides with Trifluoromethylphenyl Groups ()
Compounds such as N′-{[5-(4-NO₂-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide (6c) demonstrated potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. While structurally distinct from the pyrazolo-triazine core, the presence of the 3-(trifluoromethyl)phenyl group in both classes suggests that this substituent may enhance bioactivity through hydrophobic interactions or steric effects .
Pyrazolo-Triazine Explosives ()
Derivatives like 7H-pyrazolo[3,4-d]triazine-2-oxides are patented as explosives. However, the target compound’s 3-(trifluoromethyl)phenyl group likely precludes such applications, as explosive compounds typically prioritize nitro (-NO₂) or nitramine groups over bulky aryl substituents .
Research Implications and Data Gaps
- Biological Activity: No direct data on the target compound’s bioactivity are available. However, extrapolating from , the CF₃ group may enhance inhibitory effects in enzyme assays compared to fluorine or pyridine derivatives.
- Physicochemical Data : Critical parameters (e.g., melting point, solubility) are absent for most analogues, limiting direct comparisons. Synthetic efforts should prioritize characterizing these properties.
- Patent Landscape : The structural divergence between the target compound and explosive pyrazolo-triazines () highlights the importance of substituent selection in application-specific design .
Biological Activity
The compound 7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a member of the pyrazolo-triazine family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole substituted with trifluoromethyl groups have shown effectiveness against antibiotic-resistant strains of bacteria. Notably:
- In vitro studies demonstrated that certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics such as vancomycin .
- The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 µg/mL to 128 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d][1,2,3]triazin derivatives has been explored in various studies:
- Cytotoxicity Assays: The MTT assay revealed that certain pyrazolo derivatives exhibited stronger cytotoxic effects than cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds induced apoptosis by activating caspases (caspase 9, 8, and 3/7), suggesting a mechanism involving programmed cell death .
| Compound ID | IC50 (nM) in MCF-7 | IC50 (nM) in MDA-MB-231 |
|---|---|---|
| 3b | <0.25 | <0.5 |
The mechanisms underlying the biological activity of this class of compounds are multifaceted:
- Apoptosis Induction: Compounds like 3b have been shown to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic factors like NF-κB. This shift promotes cell death in cancerous cells.
- Autophagy Activation: Evidence suggests that these compounds may also induce autophagy through increased formation of autophagosomes and inhibition of mTOR pathways .
Case Studies
Several case studies have highlighted the promising applications of pyrazolo derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
